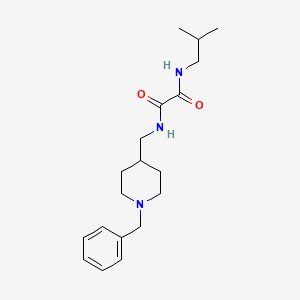

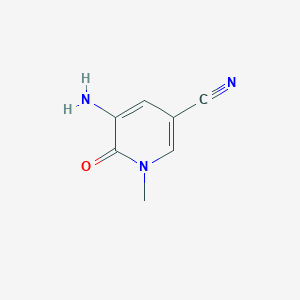

![molecular formula C12H10N4 B2573796 3-Imidazo[1,2-a]pyrimidin-2-ylaniline CAS No. 439108-84-6](/img/structure/B2573796.png)

3-Imidazo[1,2-a]pyrimidin-2-ylaniline

Descripción general

Descripción

3-Imidazo[1,2-a]pyrimidin-2-ylaniline is a chemical compound with the molecular formula C12H10N4 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle . This structural character makes it useful in material science .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .Aplicaciones Científicas De Investigación

Formation and Uses of Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyrimidines and their derivatives have seen extensive research from 2000 to 2021, focusing on synthesis, biological activities, and secondary applications such as corrosion inhibition. These compounds exhibit a broad spectrum of biological activities, making them a valuable scaffold in medicinal chemistry and other scientific applications (Kobak & Akkurt, 2022).

Pharmacophore Design of Kinase Inhibitors

The structural framework of imidazo[1,2-a]pyrimidines has been utilized in the design of kinase inhibitors, specifically targeting the p38 mitogen-activated protein (MAP) kinase. This has led to the development of selective inhibitors that prevent the release of proinflammatory cytokines, showcasing the potential of this scaffold in creating novel therapeutics for inflammation and other diseases (Scior et al., 2011).

Imidazo[1,2-b]pyridazines in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, a close relative to imidazo[1,2-a]pyrimidines, has been recognized for its significant role in medicinal chemistry. It has led to the development of various bioactive molecules with potential therapeutic applications, highlighting the versatility of this structural motif (Garrido et al., 2021).

Unnatural Base Pairs in Synthetic Biology

Research into imidazo[1,2-a]pyrimidine derivatives has extended into synthetic biology, where unnatural base pairs involving imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines have been developed. These base pairs have demonstrated compatibility with PCR processes, underlining the potential of imidazo[1,2-a]pyrimidines in genetic engineering and synthetic biology applications (Saito-Tarashima & Minakawa, 2018).

Pyrimidine-Appended Optical Sensors

The pyrimidine derivatives, closely related to imidazo[1,2-a]pyrimidines, have been applied in the development of optical sensors due to their ability to form coordination and hydrogen bonds. This highlights their dual role in both biological applications and material sciences (Jindal & Kaur, 2021).

Mecanismo De Acción

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through covalent bonding . This suggests that 3-Imidazo[1,2-a]pyrimidin-2-ylaniline may also interact with its targets in a similar manner.

Biochemical Pathways

Some imidazo[1,2-a]pyridine derivatives have been found to have significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) , suggesting that this compound may also affect similar pathways.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against kras g12c-mutated nci-h358 cells , suggesting that this compound may have similar effects.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyridine derivatives have been shown to have potent activity against a wide spectrum of infectious agents

Cellular Effects

Imidazo[1,2-a]pyridine derivatives have been shown to have anticancer properties, inhibiting the growth of various cancer cells in a dose-dependent manner .

Propiedades

IUPAC Name |

3-imidazo[1,2-a]pyrimidin-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUWWGMUBHRQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN3C=CC=NC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327900 | |

| Record name | 3-imidazo[1,2-a]pyrimidin-2-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809088 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

439108-84-6 | |

| Record name | 3-imidazo[1,2-a]pyrimidin-2-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

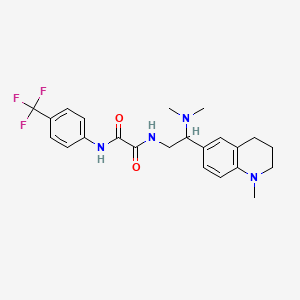

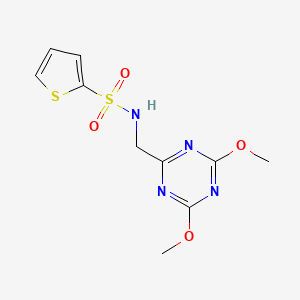

![1-(2,5-dimethylbenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2573721.png)

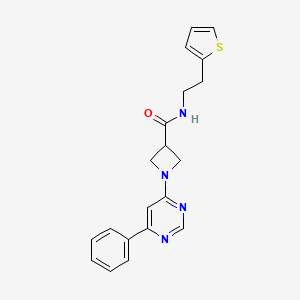

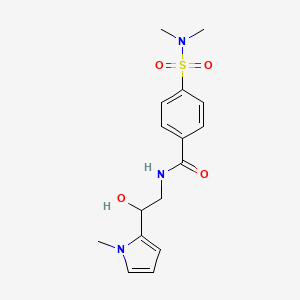

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2573723.png)

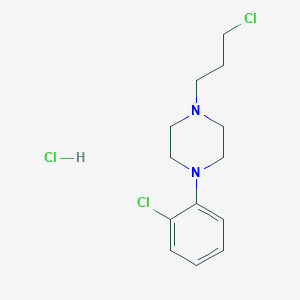

![(3-Imidazol-1-yl-propyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]amine](/img/structure/B2573725.png)

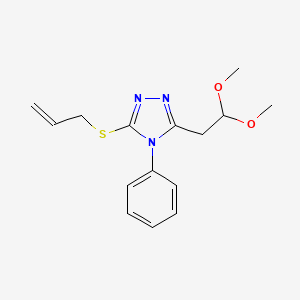

![(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573732.png)